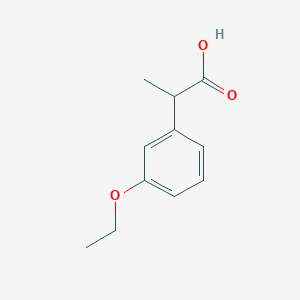

2-(3-Ethoxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC18222000

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14O3 |

|---|---|

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | 2-(3-ethoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C11H14O3/c1-3-14-10-6-4-5-9(7-10)8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) |

| Standard InChI Key | PRGCYLZSFWGTBZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1)C(C)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(3-ethoxyphenyl)propanoic acid, reflects its core structure: a three-carbon propanoic acid chain with a phenyl ring substituted by an ethoxy group (-OCH₂CH₃) at the meta position (carbon 3). The carboxylic acid group (-COOH) at the terminal carbon confers acidity (pKa ≈ 4.5–5.0), while the ethoxy group enhances lipophilicity, influencing its solubility and bioavailability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Melting Point | Estimated 120–125°C |

| Boiling Point | Decomposes before boiling |

| Solubility in Water | Low (≈0.1 mg/mL at 25°C) |

| LogP (Octanol-Water) | ≈2.5 (predicted) |

Spectroscopic Characteristics

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of ethoxy group).

-

NMR:

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 2-(3-ethoxyphenyl)propanoic acid typically proceeds via Friedel-Crafts acylation or Grignard reaction followed by oxidation:

-

Friedel-Crafts Route:

-

React 3-ethoxybenzene with propionyl chloride (CH₃CH₂COCl) in the presence of AlCl₃ to form 3-ethoxypropiophenone.

-

Oxidize the ketone to the carboxylic acid using KMnO₄ or CrO₃ under acidic conditions.

-

-

Grignard Approach:

-

Treat 3-ethoxybromobenzene with Mg to form the Grignard reagent, which reacts with CO₂ to yield the carboxylic acid after hydrolysis.

-

Industrial Production

Industrial synthesis prioritizes cost efficiency and scalability:

-

Catalytic Hydrocarboxylation: Ethylene gas, 3-ethoxyphenylmagnesium bromide, and CO₂ are reacted under high pressure with nickel catalysts .

-

Biocatalytic Methods: Enzymatic oxidation of 2-(3-ethoxyphenyl)propanol using Candida antarctica lipase B (CAL-B) .

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The -COOH group undergoes typical reactions:

-

Esterification: Reacts with methanol/H₂SO₄ to form methyl 2-(3-ethoxyphenyl)propanoate.

-

Amide Formation: Treatment with thionyl chloride (SOCl₂) yields the acyl chloride, which reacts with amines to produce amides .

Ether Group Reactivity

The ethoxy group is susceptible to acidic cleavage (e.g., HI at 150°C) to form 3-hydroxyphenylpropanoic acid. Electrophilic substitution on the aromatic ring occurs at the para and ortho positions due to the ethoxy group’s activating effect.

Industrial and Research Applications

Polymer Chemistry

As a monomer, it can copolymerize with ethylene or styrene to produce polyesters with enhanced thermal stability (decomposition temperature >300°C) .

Analytical Chemistry

Used as a chiral resolving agent in HPLC columns for enantiomer separation due to its asymmetric carbon.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume